5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
Overview
Description
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or other substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce halogen atoms or other functional groups onto the phenyl ring.
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
- 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
- 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
- 3-(Trifluoromethyl)phenylpiperazine
Uniqueness: 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical properties and biological activities. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSONPSIMFZXZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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